2-bromo-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
Description
2-bromo-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a benzamide derivative featuring a bromine substituent at the ortho position of the benzoyl group. The compound incorporates a thieno[3,4-c]pyrazolyl scaffold linked to a 2,4-dimethylphenyl substituent.
Properties
IUPAC Name |
2-bromo-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3OS/c1-12-7-8-18(13(2)9-12)24-19(15-10-26-11-17(15)23-24)22-20(25)14-5-3-4-6-16(14)21/h3-9H,10-11H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KENPZVHGIPFWJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Thieno[3,4-c]pyrazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,4-c]pyrazole ring.
Amidation: The final step involves the formation of the benzamide group through amidation reactions, typically using reagents like benzoyl chloride and an appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Cyclization Reactions: The thieno[3,4-c]pyrazole ring system can undergo further cyclization reactions under specific conditions.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS), bromine.
Amidation: Benzoyl chloride, amines.
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromine atom can lead to a variety of substituted benzamide derivatives.
Scientific Research Applications
The applications of 2-bromo-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide are primarily in the realms of chemistry and biology, specifically as a building block in organic synthesis and for its potential biological activity.
Chemical Properties and Synthesis
2-bromo-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide has the molecular formula and a molecular weight of 428.3454 . The synthesis of this compound involves multi-step organic reactions, typically using brominating agents such as N-bromosuccinimide (NBS) and coupling reagents like palladium catalysts for cross-coupling reactions.
Applications
- Organic Synthesis: This compound is used as a building block to create more complex molecules. It can undergo various chemical reactions, including substitution, oxidation, reduction, and cross-coupling reactions.
- Substitution Reactions: The bromine atom can be substituted with other functional groups via nucleophilic substitution reactions.
- Coupling Reactions: The thieno[3,4-c]pyrazole core can participate in cross-coupling reactions like Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Potential Biological Activity
Mechanism of Action
The mechanism of action of 2-bromo-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets. The bromine atom and the thieno[3,4-c]pyrazole ring system play crucial roles in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Benzamide Group
Thienopyrazolyl Phenyl Group
- BG14733 () : Replacement of benzamide with ethanediamide and a 3-methylbutyl chain demonstrates the scaffold’s versatility for functional group modifications.
Physicochemical Implications
- Bromine Position : Ortho-substitution (target) vs. para-substitution () may lead to differences in dipole moments and crystal packing, affecting melting points and solubility.
- Methyl vs. Bromine : The 3,4-dimethyl analog () has a lower molecular weight (377.5 vs. ~465.4) and higher hydrophobicity (clogP ~4.2*), whereas brominated derivatives likely exhibit higher polarity.
Biological Activity
2-bromo-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of thienopyrazoles and is characterized by its unique molecular structure, which may contribute to various pharmacological effects.
Chemical Structure
The chemical structure of 2-bromo-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide can be represented as follows:
- Molecular Formula : C20H18BrN3OS
- Molecular Weight : 428.3454 g/mol
- CAS Number : 396720-12-0
Biological Activity Overview
Research indicates that derivatives of pyrazole compounds, including thienopyrazoles like the one , exhibit a range of biological activities. These activities include:
- Antitumor Activity : Pyrazole derivatives have been shown to inhibit various cancer cell lines by targeting key oncogenic pathways such as BRAF(V600E) and EGFR . The structural features of thienopyrazoles may enhance their interaction with these targets.
- Anti-inflammatory Properties : Compounds in this class have demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO) . This suggests potential applications in treating inflammatory diseases.
- Antibacterial Activity : Some studies report significant antibacterial effects against various pathogens. For instance, certain pyrazole derivatives disrupt bacterial cell membranes leading to cell lysis .
Antitumor Activity
A study focused on a series of pyrazole derivatives revealed that compounds with similar structures to 2-bromo-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide exhibited potent inhibitory activity against cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in tumor growth and proliferation.
Anti-inflammatory Effects
In vitro assays demonstrated that derivatives showed significant inhibition of lipopolysaccharide (LPS)-induced inflammation in macrophages. The results indicated a reduction in the levels of inflammatory markers such as NO and cytokines .
Antibacterial Studies
Research on novel pyrazole carboxamide derivatives indicated that certain compounds exhibited moderate to excellent activity against phytopathogenic fungi and bacteria. The mechanism involved membrane disruption and interference with cellular integrity .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for synthesizing 2-bromo-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide?
Methodological Answer: The compound can be synthesized via a two-step protocol:
Precursor Synthesis : React 4-oxotetrahydrothiophene-3-carbonitrile with (2,4-dimethylphenyl)hydrazine hydrochloride under reflux in ethanol, followed by purification via NaOH washing and solvent evaporation .
Benzoylation : Treat the amine intermediate with 2-bromobenzoyl chloride in dichloroethane (DCE) using triethylamine as a base. Purify via flash chromatography (cyclohexane/EtOAc = 7:3) to yield the final product. Reaction optimization includes monitoring reflux duration (3–5 hours) and stoichiometric ratios (1.5 equiv acylating agent) .
Q. How is the compound characterized spectroscopically, and what key data confirm its structure?
Methodological Answer:
- 1H/13C NMR : Peaks at δ 10.22 (s, NH), 7.88–7.12 (aromatic protons), and 2.07–3.87 ppm (methyl/methylene groups) confirm the thienopyrazole and benzamide moieties .
- HRMS : A calculated [M+Na]+ peak at m/z 508.1890 matches experimental data (508.1892), verifying molecular integrity .
- TLC : Use hexane/EtOAc (1:1) with Rf = 0.31 to monitor reaction progress .
Q. What are the primary biological screening assays applicable to this compound?
Methodological Answer:
- Antimicrobial Activity : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via disk diffusion assays, using ciprofloxacin as a positive control .
- Enzyme Inhibition : Assess binding affinity to kinases or proteases using fluorescence polarization or SPR (surface plasmon resonance) .
Advanced Research Questions
Q. How do electron-withdrawing substituents (e.g., bromo, trifluoromethyl) influence the reactivity of the benzamide moiety in nucleophilic acyl substitutions?
Methodological Answer:
- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density on the carbonyl carbon. Bromo groups reduce electron density, slowing nucleophilic attack .
- Kinetic Studies : Compare reaction rates of bromo-substituted vs. unsubstituted benzamides with amines under identical conditions. Use HPLC to quantify unreacted starting material .
Q. How can contradictory data in biological activity studies (e.g., antimicrobial vs. anticancer assays) be resolved?
Methodological Answer:
Q. What strategies mitigate low yields in the final benzoylation step?
Methodological Answer:
Q. How does the thieno[3,4-c]pyrazole core affect photostability in chronophotopharmacology applications?
Methodological Answer:
- UV-Vis Spectroscopy : Measure λmax shifts under UV irradiation to track degradation. Thienopyrazole’s extended conjugation may enhance stability vs. pyrazole analogs .
- Half-Life Determination : Expose the compound to simulated sunlight (AM1.5G spectrum) and quantify remaining intact molecules via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
